molecular formula C31H45ClN2O5S B194553 Dronedarone hydrochloride CAS No. 141625-93-6

Dronedarone hydrochloride

Cat. No.: B194553
CAS No.: 141625-93-6
M. Wt: 593.2 g/mol
InChI Key: DWKVCQXJYURSIQ-UHFFFAOYSA-N
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Description

Dronedarone hydrochloride is a class III antiarrhythmic agent used primarily to manage atrial fibrillation and atrial flutter. It is designed to restore normal sinus rhythm in patients with paroxysmal or persistent atrial fibrillation. Unlike its predecessor amiodarone, this compound does not contain iodine, which reduces the risk of thyroid and pulmonary toxicities .

Mechanism of Action

Mode of Action

Dronedarone hydrochloride interacts with its targets by inhibiting the sodium and potassium channels, which results in the prolongation of the action potential and refractory period in myocardial tissue . It also decreases AV conduction and sinus node function through the inhibition of calcium channels and β1-receptor blocking activity . This multichannel blocking action helps control rhythm and rate in atrial fibrillation .

Biochemical Pathways

This compound affects multiple biochemical pathways. It prolongs the action potential and refractory period in myocardial tissue without reverse-use dependent effects . It also decreases AV conduction and sinus node function . Furthermore, it vasodilates coronary arteries through activation of the nitric oxide pathway .

Pharmacokinetics

This compound is well absorbed after oral administration with a bioavailability of about 15% . Its absorption increases 2- to 3-fold when taken with food . The primary metabolic clearance pathway for dronedarone is via the hepatic enzyme system, primarily cytochrome P450 3A4 (CYP3A4) . The half-life of dronedarone is 13 to 19 hours . About 84% of the administered dose is excreted in feces and 6% is excreted in urine, mainly as metabolites .

Result of Action

The molecular and cellular effects of this compound’s action include the restoration of normal sinus rhythm in patients with paroxysmal or persistent atrial fibrillation . It reduces the risk of hospitalization in these patients . It is also associated with rare cases of severe liver damage, including liver failure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its absorption increases when taken with food . Also, comedication with digoxin may increase the mortality rates in patients with permanent atrial fibrillation, considering the dronedarone–digoxin pharmacokinetic interaction .

Biochemical Analysis

Biochemical Properties

Dronedarone Hydrochloride inhibits the potassium currents, including IK(Ach), IKur, IKr, IKs . It interacts with various enzymes and proteins, exerting its effects through these interactions .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its effects on various types of cells and cellular processes are significant, particularly in the context of cardiovascular health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is complex and involves multiple biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Dronedarone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various intermediates such as 2-n-butyl-5-nitrobenzofuran and N-(2-butyl-3-(4-(3-chloropropoxy)benzoyl)benzofuran-5-yl)-methanesulfonamide .

Scientific Research Applications

Dronedarone hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Dronedarone hydrochloride stands out due to its improved safety profile and reduced risk of long-term toxicities, making it a valuable option for patients who cannot tolerate amiodarone.

Properties

IUPAC Name

N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44N2O5S.ClH/c1-5-8-12-29-30(27-23-25(32-39(4,35)36)15-18-28(27)38-29)31(34)24-13-16-26(17-14-24)37-22-11-21-33(19-9-6-2)20-10-7-3;/h13-18,23,32H,5-12,19-22H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKVCQXJYURSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161779
Record name Dronedarone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141625-93-6
Record name Dronedarone hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141625936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dronedarone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)methanesulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DRONEDARONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA36DV299Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Under a temperature range from room temperature to reflux temperature, preferably reflux temperature, 5-amino-2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)benzofuran is reacted with methanesulfonyl chloride in acetone solvent to provide a crude dronedarone hydrochloride, wherein an amount of acetone used is in the range of 0 to 15 parts by volume, preferably 4 to 10 parts by volume, more preferably 5 to 8 parts by volume based on 1 part by weight of the compound A, and an amount of methanesulfonyl chloride used is in the range of 1 to 5 equivalents, and preferably 1.5 to 3.5 equivalents, and more preferably 2 to 2.5 equivalents relative to the compound A to obtain a reaction mixture. When the reaction is terminated, the reaction mixture is cooled to −30 to 55° C., preferably −15 to 40° C., more preferably −10 to 25° C. to obtain crude dronedarone hydrochloride. Then the crude dronedarone hydrochloride can be purified to obtain highly pure dronedarone hydrochloride. If desired, the obtained dronedarone hydrochloride can be converted to highly pure dronedarone via alkaline solvent, or further converted to other pharmaceutically acceptable salts of dronedarone.
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Synthesis routes and methods II

Procedure details

Under a temperature range from room temperature to reflux temperature, preferably reflux temperature, 5-amino-2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)benzofuran is reacted with methanesulfonyl chloride in a mixture of acetone and acetonitrile solvent to provide a crude dronedarone hydrochloride, wherein an ratio of acetone and acetonitrile used is in the range of 0˜5:1 (v/v), preferably 0.2˜3:1 (v/v), more preferably 0.5˜1:1 (v/v), and an amount of methanesulfonyl chloride used is in the range of is 1 to 5 equivalents, and preferably 1.5 to 4 equivalents, and more preferably 2 to 3 equivalents relative to the compound A to obtain a reaction mixture. When the reaction is terminated, the reaction mixture is cooled to −40 to 50° C., preferably −15 to 40° C., more preferably −10 to 35° C. to obtain crude dronedarone hydrochloride. Then the crude dronedarone hydrochloride can be purified to obtain highly pure dronedarone hydrochloride. If desired, the obtained dronedarone hydrochloride can be converted to highly pure dronedarone via alkaline solvent, or further converted to other pharmaceutically acceptable salts of dronedarone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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